8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one
Description
Properties
CAS No. |
401900-27-4 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-methoxy-4-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(14-2)9(7)10(13)12-11-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
GSYHTFHWFAIBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=CC=C2OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Phthalazinone Core
The core structure is constructed via condensation of 2-carboxybenzaldehyde with methyl-substituted hydrazine derivatives. Sodium t-amylate in 2-methyltetrahydrofuran facilitates the formation of a sodium diethyl phosphite intermediate, which reacts with methanesulphonic acid to yield a phosphorylated intermediate. Subsequent cyclization with hydrazine hydrate in tetrahydrofuran generates the dihydrophthalazinone scaffold.
Coupling and Deprotection
A critical step involves coupling the phthalazinone core with a piperazine derivative using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and diisopropylethylamine (DIPEA) in dimethylacetamide. The Boc-protected intermediate is deprotected with 6M HCl in ethanol, followed by basification with ammonia to pH 9.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, THF, 18h | 78 |
| Methoxylation | Methyl iodide, K₂CO₃, DMF, reflux | 85 |
| Coupling/Deprotection | HBTU, DIPEA, 6M HCl | 67 |
Hydrazide-Mediated Functionalization
A study by Al-Salahi et al. demonstrates the utility of hydrazide intermediates in phthalazinone synthesis. This method is particularly effective for introducing amide and peptide functionalities but can be adapted for alkyl and aryl groups.
Synthesis of Hydrazide Intermediate
Ethyl chloroacetate reacts with 2-phenyl-2,3-dihydrophthalazine-1,4-dione in acetone/DMF to form ethyl-3-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate . Hydrazinolysis with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide.
Functionalization via Azide Coupling
The hydrazide undergoes diazotization with NaNO₂/HCl at 0°C, forming an azide intermediate. Coupling with methyl glycinate or β-alanine methyl ester in the presence of triethylamine produces methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]acetate derivatives. For This compound , methyl-substituted aldehydes are used in the hydrazone formation step.
Spectroscopic Validation
-
¹H NMR (CDCl₃): Singlet at δ 4.81 ppm (CH₂ of methoxy group), multiplet at δ 7.35–8.34 ppm (aromatic protons).
Ammonium Chloride-Catalyzed One-Pot Condensation
A novel one-pot method reported by ARKAT-USA utilizes ammonium chloride as a Lewis acid catalyst. This approach is notable for its simplicity and high yield.
Reaction Mechanism
The protocol involves condensation of 2-carboxybenzaldehyde derivatives with aryl hydrazines in methanol. For This compound , 2-methoxy-4-methylbenzaldehyde reacts with methylhydrazine in the presence of NH₄Cl. The reaction proceeds via hydrazone formation, followed by intramolecular cyclization to yield the phthalazinone.
Optimization of NH₄Cl Loading
| NH₄Cl (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.50 | RT | 5 | 91 |
| 1.00 | RT | 5 | 87 |
| 0.50 | 60 | 5 | 81 |
The optimal conditions (0.5 equiv NH₄Cl, room temperature, 5h) achieve a 91% yield, avoiding side products like N-aryl phthalimides .
Comparative Analysis of Methods
| Parameter | Multi-Step Coupling | Hydrazide Route | One-Pot |
|---|---|---|---|
| Yield (%) | 67–85 | 72–78 | 91 |
| Reaction Time | 18–24h | 8–16h | 5h |
| Functional Group Scope | Broad | Moderate | Narrow |
| Scalability | Moderate | Low | High |
The one-pot method is superior for simplicity and yield but limited to substrates compatible with NH₄Cl catalysis. The multi-step approach allows intricate functionalization but requires rigorous purification.
Chemical Reactions Analysis
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one involves its interaction with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Differences
The table below compares 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one with other phthalazine derivatives based on substituents, molecular weight, and key properties:
Pharmacological and Physicochemical Properties
Solubility and Reactivity
- 4-Chloro derivative : Chlorine’s electron-withdrawing nature increases electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Cyclopropane-containing derivative (Row 745(2)) : The bulky 2-methylcyclopropanecarbonyl group may hinder solubility but improve target binding in PARP1 inhibitors .
Q & A
Q. What are the optimal synthetic routes for 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one, and how can purity be maximized?
The synthesis typically involves cyclization of a methoxy-substituted benzaldehyde derivative with hydrazine hydrate under acidic or basic conditions. For example, analogs like 2-ethyl-6-fluoro-1,2-dihydrophthalazin-1-one are synthesized via cyclization of fluorinated benzaldehyde with hydrazine . Key steps include:
- Precursor preparation : Use 8-methoxy-4-methylbenzaldehyde as the starting material.
- Cyclization : React with hydrazine hydrate at 80–100°C under reflux.
- Purification : Employ column chromatography or recrystallization to achieve >95% purity. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) or using continuous flow reactors to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : To confirm the methoxy (-OCH₃) and methyl (-CH₃) substituents (e.g., singlet at δ 3.8–4.0 ppm for methoxy).
- IR spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N-H stretches at ~3200 cm⁻¹.
- X-ray crystallography : Resolve spatial arrangement of the phthalazinone core, as demonstrated for analogs like 2-(3,4-dichlorophenyl)-4-methyl-1,2-dihydrophthalazin-1-one .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z 219.2).
Q. How does the methoxy group influence the compound’s stability under varying conditions?
The electron-donating methoxy group may reduce thermal stability compared to electron-withdrawing substituents (e.g., chloro or trifluoromethyl groups in analogs). Stability assays should include:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.
- pH-dependent stability studies : Assess hydrolysis in acidic (pH 2–4) or basic (pH 8–10) buffers.
- Light exposure tests : UV-Vis spectroscopy to detect photodegradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds.
- Impurity profiling : HPLC-MS to identify byproducts affecting bioactivity .
- Meta-analysis : Compare datasets using tools like PRISMA guidelines, as suggested in qualitative research frameworks .
Q. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software (AutoDock Vina, Schrödinger).
- In vitro assays : Test analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogen groups) in enzyme inhibition assays .
- Data correlation : Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to identify key pharmacophores.
Example SAR Table:
| Substituent | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|
| -OCH₃ | 1.2 | 12.5 | Kinase A |
| -Cl | 2.1 | 8.7 | Kinase A |
| -CF₃ | 2.5 | 5.2 | Kinase A |
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Prodrug design : Introduce ester groups at the 4-methyl position to enhance solubility.
- Microsomal stability assays : Use liver microsomes to assess metabolic degradation.
- Co-crystallization : Study interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
